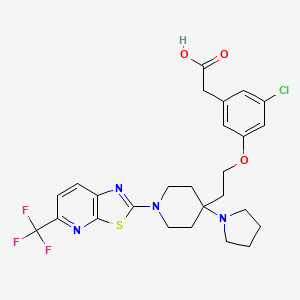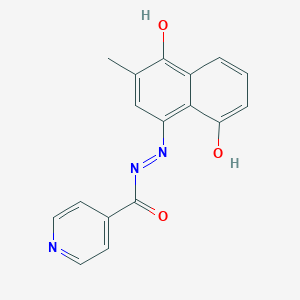
Antiproliferative agent-22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiproliferative agent-22 is a synthetic compound known for its ability to inhibit cell proliferation, making it a promising candidate in cancer treatment. This compound has shown significant potential in preclinical studies, particularly in targeting various cancer cell lines. Its unique chemical structure allows it to interact with specific molecular targets, thereby inhibiting the growth and spread of cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-22 typically involves a multi-step process. One common method includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide and catalysts such as triethylamine .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions: Antiproliferative agent-22 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are often carried out using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of biological activity.
Wissenschaftliche Forschungsanwendungen
Antiproliferative agent-22 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent in the treatment of various cancers, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
Wirkmechanismus
The mechanism of action of antiproliferative agent-22 involves its interaction with specific molecular targets, such as DNA and proteins involved in cell cycle regulation. It binds to DNA, causing structural changes that inhibit replication and transcription. Additionally, it interacts with proteins like topoisomerase and tubulin, disrupting their normal functions and leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Bisbenzazole Derivatives: These compounds also exhibit significant antiproliferative activity and are structurally similar to antiproliferative agent-22.
Bis-isatin Schiff Bases: Known for their anticancer properties, these compounds share a similar mechanism of action with this compound.
Uniqueness: this compound stands out due to its high selectivity and potency against cancer cells, with minimal toxicity to normal cells. Its unique chemical structure allows for specific interactions with molecular targets, making it a valuable candidate for further development in cancer therapy.
Eigenschaften
Molekularformel |
C17H13N3O3 |
|---|---|
Molekulargewicht |
307.30 g/mol |
IUPAC-Name |
N-(4,8-dihydroxy-3-methylnaphthalen-1-yl)iminopyridine-4-carboxamide |
InChI |
InChI=1S/C17H13N3O3/c1-10-9-13(15-12(16(10)22)3-2-4-14(15)21)19-20-17(23)11-5-7-18-8-6-11/h2-9,21-22H,1H3 |
InChI-Schlüssel |
NRGGLSFKMILUGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1O)C=CC=C2O)N=NC(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




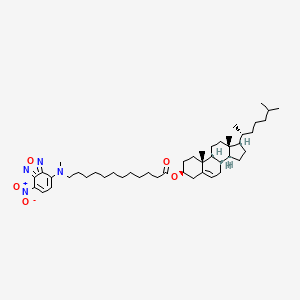

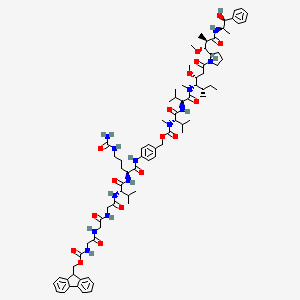
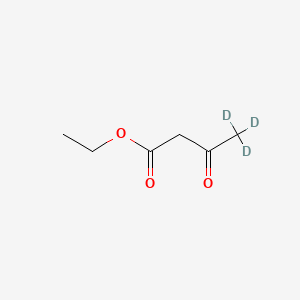
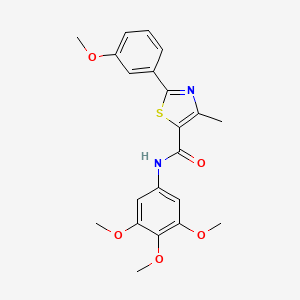
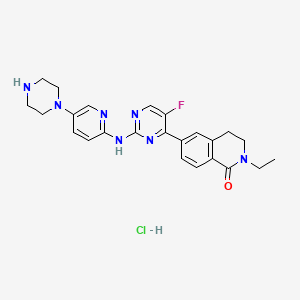
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)
![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)


